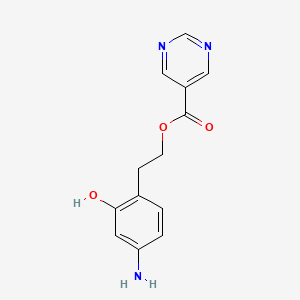

4-Amino-2-hydroxyphenethyl pyrimidine-5-carboxylate

Description

Properties

Molecular Formula |

C13H13N3O3 |

|---|---|

Molecular Weight |

259.26 g/mol |

IUPAC Name |

2-(4-amino-2-hydroxyphenyl)ethyl pyrimidine-5-carboxylate |

InChI |

InChI=1S/C13H13N3O3/c14-11-2-1-9(12(17)5-11)3-4-19-13(18)10-6-15-8-16-7-10/h1-2,5-8,17H,3-4,14H2 |

InChI Key |

PHAQVIAHVWTSCF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1N)O)CCOC(=O)C2=CN=CN=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-hydroxyphenethyl pyrimidine-5-carboxylate can be achieved through several synthetic routes. One common method involves the reaction of 2-amino-4,6-dichloropyrimidine-5-carbaldehyde with indoline in the presence of sodium hydroxide in ethanol or methanol . Another method includes the reaction of benzoic acid with 2-aryl-3-cyano-4-amino-2H-pyrido[1,2-a]pyrimidines through a green technique in polyethylene glycol (PEG-400) with a catalytic amount of Amberlyst 15-wet .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-hydroxyphenethyl pyrimidine-5-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.

Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

4-Amino-2-hydroxyphenethyl pyrimidine-5-carboxylate has a wide range of scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex pyrimidine derivatives.

Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Amino-2-hydroxyphenethyl pyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. For instance, pyrimidine-based compounds are known to inhibit enzymes such as cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS), leading to anti-inflammatory effects . The compound may also interact with nucleic acids and proteins, affecting cellular processes and signaling pathways.

Comparison with Similar Compounds

Key Observations :

- C-2 Position: Electron-donating groups (e.g., hydroxyphenethyl, benzylamino) enhance solubility and target binding. Alkylamino substituents improve synthetic yields and selectivity .

- C-4 Position : Chloro or methyl groups are common. Chloro derivatives (e.g., 4-chloro-2-(methylthio)pyrimidine-5-carboxylate ) are pivotal in kinase inhibitor design .

- C-6 Position: Aromatic amines (e.g., benzylamino) correlate with antibacterial activity, while methyl groups optimize pharmacokinetics .

Antimalarial Activity

- 4-Aminoquinoline-pyrimidine hybrids (e.g., hybrids with CQ-sensitive and CQ-resistant strains) exhibit IC50 values <100 nM, outperforming chloroquine (CQ) in resistant strains. The aminoquinoline moiety enables weak-base trapping in digestive vacuoles, while the pyrimidine carboxylate enhances iron-chelation properties .

Antimicrobial and Anti-inflammatory Activity

- Ethyl-2-amino-4-chloro-6-trichlorophenyl derivatives show 70–80% inhibition against S. aureus and E. coli at 50 µg/mL. Anti-inflammatory activity (e.g., carrageenan-induced edema) is linked to electron-withdrawing substituents at C-6 .

Anticancer Activity

- Aminoindazole-substituted pyrimidines inhibit WEE1 kinase (IC50 ~10 nM), inducing G2/M cell cycle arrest. Chloro and methylthio groups at C-4 and C-6 stabilize interactions with ATP-binding pockets .

Structure-Activity Relationship (SAR) Insights

- Antimalarial Potency: Hydrophobic C-2 substituents (e.g., phenethyl) enhance vacuolar accumulation, while amino groups at C-4 improve target affinity .

- Antibacterial Efficacy: Aryl amino groups at C-6 disrupt bacterial membrane synthesis, with methyl esters improving bioavailability .

- Kinase Inhibition : Chloro and methylthio groups at C-4/C-6 create steric and electronic complementarity with kinase active sites .

Biological Activity

4-Amino-2-hydroxyphenethyl pyrimidine-5-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Molecular Structure:

- IUPAC Name: this compound

- Molecular Formula: C12H12N2O3

- Molecular Weight: 232.24 g/mol

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. Various synthetic routes have been explored, often focusing on optimizing yield and purity.

Anticancer Properties

Research has indicated that derivatives of pyrimidine compounds exhibit notable anticancer activity. For instance, a study evaluated the cytotoxic effects of various pyrimidine derivatives on human cancer cell lines, including MCF-7 (breast cancer) and MDA-MB-231. The results showed that certain derivatives had IC50 values in the low micromolar range, indicating significant antiproliferative activity (IC50 = 4.3 ± 0.11 µg/mL for one derivative) .

Table 1: Antiproliferative Activity of Pyrimidine Derivatives

| Compound | Cell Line | IC50 (µg/mL) | Selectivity Index |

|---|---|---|---|

| 4-Amino-2-hydroxyphenethyl | MCF-7 | 4.3 | 19.3 |

| Derivative X | MDA-MB-231 | 3.7 | - |

| Derivative Y | HT-29 | 9.1 | - |

The mechanism by which this compound exerts its biological effects is primarily through the inhibition of key signaling pathways involved in cell proliferation and survival. Studies suggest that it may inhibit specific kinases associated with cancer progression, thereby inducing apoptosis in malignant cells.

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for its antimicrobial potential. Certain studies have highlighted its effectiveness against various bacterial strains, suggesting a dual role as both an anticancer and antimicrobial agent.

Case Study 1: In Vitro Cytotoxicity Assessment

A study conducted on the cytotoxicity of various pyrimidine derivatives demonstrated that this compound showed promising results against several cancer cell lines. The MTT assay revealed significant cell viability reduction at concentrations correlating with the compound's structural modifications.

Case Study 2: Structure–Activity Relationship (SAR)

A comprehensive SAR analysis was performed to understand how modifications to the pyrimidine structure affect biological activity. The findings indicated that specific substituents on the phenethyl group enhance both anticancer and antimicrobial properties, providing insights for future drug design.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.